Cas no 32797-61-8 (4-Aminomethyl benzamidine dihydrochloride)
4-Aminomethyl benzamidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide,4-(aminomethyl)-
- 4-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE
- 4-AMINOMETHYL BENZAMIDINE,2HCL
- 4-aminomethylbenzamidine
- para-amidinobenzylamine
- 4-Aminomethyl benzamidine dihydrochloride
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- Inchi: InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
- InChI Key: VZQHJODNUJKHBM-UHFFFAOYSA-N
- SMILES: NCC1C=CC(C(=N)N)=CC=1.Cl.Cl
Computed Properties
- Exact Mass: 221.04900
- Monoisotopic Mass: 149.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 75.9A^2
Experimental Properties
- Boiling Point: 283.8°C at 760 mmHg
- Flash Point: 125.5°C
- PSA: 75.89000
- LogP: 3.53370
4-Aminomethyl benzamidine dihydrochloride Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-Aminomethyl benzamidine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A292710-10mg |
4-Aminomethyl benzamidine dihydrochloride |
32797-61-8 | 10mg |
$ 110.00 | 2022-06-08 | ||
| TRC | A292710-25mg |
4-Aminomethyl benzamidine dihydrochloride |
32797-61-8 | 25mg |
$ 220.00 | 2022-06-08 | ||
| TRC | A292710-50mg |
4-Aminomethyl benzamidine dihydrochloride |
32797-61-8 | 50mg |
$ 355.00 | 2022-06-08 | ||
| Enamine | EN300-147739-1.0g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 1g |
$671.0 | 2023-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521734-1g |
4-Aminomethylbenzamidine |
32797-61-8 | 98% | 1g |
¥2182.00 | 2024-08-02 | |
| Enamine | EN300-147739-0.05g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 0.05g |
$563.0 | 2023-06-08 | ||
| Enamine | EN300-147739-0.1g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 0.1g |
$591.0 | 2023-06-08 | ||
| Enamine | EN300-147739-0.25g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 0.25g |
$617.0 | 2023-06-08 | ||
| Enamine | EN300-147739-0.5g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 0.5g |
$645.0 | 2023-06-08 | ||
| Enamine | EN300-147739-2.5g |
4-(aminomethyl)benzene-1-carboximidamide |
32797-61-8 | 2.5g |
$1315.0 | 2023-06-08 |
4-Aminomethyl benzamidine dihydrochloride Suppliers
4-Aminomethyl benzamidine dihydrochloride Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-Aminomethyl benzamidine dihydrochloride
Introduction to 4-Aminomethyl benzamidine dihydrochloride (CAS No. 32797-61-8)
4-Aminomethyl benzamidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 32797-61-8, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the benzamidine class, which is renowned for its versatile applications in medicinal chemistry, particularly as a protease inhibitor. The structural motif of 4-aminomethyl benzamidine dihydrochloride incorporates both an amine and a benzamidine group, making it a valuable scaffold for designing molecules with specific biological activities.
The benzamidine moiety is a well-documented pharmacophore that exhibits inhibitory effects on various enzymes, most notably matrix metalloproteinases (MMPs) and cathepsins. These enzymes play crucial roles in physiological processes such as tissue remodeling, inflammation, and cancer progression. By targeting these enzymes, 4-aminomethyl benzamidine dihydrochloride has emerged as a promising candidate for therapeutic intervention in several pathological conditions.
In recent years, the interest in 4-aminomethyl benzamidine dihydrochloride has been further fueled by its potential applications in drug discovery and development. Researchers have been exploring its derivatives to enhance its binding affinity, selectivity, and pharmacokinetic properties. The dihydrochloride salt form of this compound improves its solubility and stability, making it more suitable for in vitro and in vivo studies.
One of the most compelling aspects of 4-aminomethyl benzamidine dihydrochloride is its role as an inhibitor of cathepsin K, an enzyme implicated in osteoporosis and atherosclerosis. Studies have demonstrated that inhibiting cathepsin K can lead to reduced bone resorption and stabilization of atherosclerotic plaques. This has opened up new avenues for treating these conditions using derivatives of 4-aminomethyl benzamidine dihydrochloride.
Moreover, the compound has shown promise in preclinical models as an anti-cancer agent. By inhibiting key proteases involved in tumor progression, such as urokinase-type plasminogen activator (uPA) and its receptor (uPAR), 4-aminomethyl benzamidine dihydrochloride derivatives have demonstrated the ability to impede cancer cell migration and invasion. These findings have prompted further investigation into its potential as a chemotherapeutic agent.
The synthesis of 4-aminomethyl benzamidine dihydrochloride involves multi-step organic reactions, starting from commercially available precursors such as o-toluidine and benzoyl chloride. The introduction of the amino group at the 4-position of the benzamidine core is critical for achieving the desired biological activity. The final product is typically purified via recrystallization or column chromatography to ensure high purity and yield.
In terms of pharmacological properties, 4-aminomethyl benzamidine dihydrochloride exhibits moderate solubility in water due to the presence of the dihydrochloride salt form. This solubility profile makes it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. However, efforts are ongoing to improve its bioavailability through structural modifications and novel delivery systems.
The safety profile of 4-aminomethyl benzamidine dihydrochloride has been evaluated through extensive preclinical studies. While generally well-tolerated at therapeutic doses, potential side effects such as gastrointestinal discomfort and bleeding have been reported. These side effects are primarily attributed to its inhibitory action on proteases that are also involved in normal physiological processes.
Recent advancements in computational chemistry have enabled researchers to design more potent and selective derivatives of 4-aminomethyl benzamidine dihydrochloride using virtual screening and molecular docking techniques. These computational methods have significantly accelerated the drug discovery process by identifying promising candidates with optimized pharmacokinetic profiles.
The role of 4-aminomethyl benzamidine dihydrochloride in academic research continues to expand, with new studies exploring its interactions with various targets beyond proteases. For instance, investigations have revealed its potential as an antimicrobial agent by interfering with bacterial cell wall synthesis. This multifaceted activity underscores the compound's versatility and broad therapeutic potential.
In conclusion, 4-aminomethyl benzamidine dihydrochloride (CAS No. 32797-61-8) is a multifunctional compound with significant applications in pharmaceutical research. Its ability to inhibit key enzymes involved in various diseases makes it a valuable tool for developing novel therapeutics. As research progresses, further insights into its mechanism of action and structural optimization will likely uncover even greater possibilities for this remarkable molecule.
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